molecular formula C43H72N2O5 B12742753 N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-5-aminopentanoic acid CAS No. 174740-46-6

N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-5-aminopentanoic acid

Cat. No.: B12742753
CAS No.: 174740-46-6
M. Wt: 697.0 g/mol
InChI Key: UYWNHFQLMVHTIN-MEUQDLEQSA-N
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Description

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-5-aminopentanoic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids. These compounds are known for their diverse biological activities and are often derived from natural sources such as plants. The compound’s structure includes a lupane skeleton, which is a common feature in many bioactive triterpenoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-5-aminopentanoic acid typically involves multiple steps, starting from naturally occurring triterpenoids like betulinic acid. The process includes:

    Hydroxylation: Introduction of hydroxyl groups to the lupane skeleton.

    Amidation: Formation of amide bonds by reacting the hydroxylated triterpenoid with amino acids.

    Acylation: Addition of acyl groups to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale extraction from plant sources followed by chemical modifications. The use of biotechnological approaches, such as microbial fermentation, may also be explored to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-5-aminopentanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-5-aminopentanoic acid has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-5-aminopentanoic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: A precursor to the compound, known for its anticancer properties.

    Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.

    Oleanolic Acid: Shares structural similarities and is studied for its hepatoprotective effects.

Uniqueness

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-5-aminopentanoic acid is unique due to its specific modifications, which may enhance its biological activity and specificity compared to its parent compounds. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for further research.

Properties

CAS No.

174740-46-6

Molecular Formula

C43H72N2O5

Molecular Weight

697.0 g/mol

IUPAC Name

5-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]pentanoic acid

InChI

InChI=1S/C43H72N2O5/c1-29(2)30-19-24-43(38(50)45-28-13-10-8-9-11-15-35(47)44-27-14-12-16-36(48)49)26-25-41(6)31(37(30)43)17-18-33-40(5)22-21-34(46)39(3,4)32(40)20-23-42(33,41)7/h30-34,37,46H,1,8-28H2,2-7H3,(H,44,47)(H,45,50)(H,48,49)/t30-,31+,32-,33+,34-,37+,40-,41+,42+,43-/m0/s1

InChI Key

UYWNHFQLMVHTIN-MEUQDLEQSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NCCCCC(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NCCCCC(=O)O

Origin of Product

United States

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